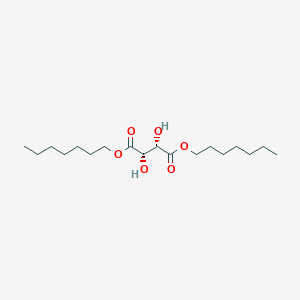![molecular formula C12H12O3 B14183932 [(4-Phenylbut-3-yn-2-yl)oxy]acetic acid CAS No. 923026-31-7](/img/structure/B14183932.png)
[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid is an organic compound with the molecular formula C12H12O3 It is characterized by the presence of a phenyl group attached to a butynyl chain, which is further connected to an acetic acid moiety through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenylbut-3-yn-2-yl)oxy]acetic acid typically involves the reaction of 4-phenylbut-3-yn-2-ol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an ether linkage between the alcohol and the chloroacetic acid, resulting in the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as acetone or dimethylformamide (DMF) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylbutynyl moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in the butynyl chain can be reduced to form alkenes or alkanes.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides or anhydrides for esterification, and amines for amidation.
Major Products
Oxidation: Formation of 4-phenylbut-3-yn-2-one or 4-phenylbut-3-ynoic acid.
Reduction: Formation of 4-phenylbut-2-ene or 4-phenylbutane.
Substitution: Formation of esters or amides of this compound.
Applications De Recherche Scientifique
[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [(4-Phenylbut-3-yn-2-yl)oxy]acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid can be compared with other similar compounds such as:
Phenylacetic acid: Lacks the butynyl chain and ether linkage, resulting in different chemical properties and reactivity.
4-Phenylbut-3-yn-2-ol: Contains a hydroxyl group instead of the acetic acid moiety, leading to different applications and reactivity.
[(4-Phenylbut-3-yn-2-yl)oxy]carbamate: Similar structure but with a carbamate group, which may exhibit different biological activities.
Propriétés
Numéro CAS |
923026-31-7 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2-(4-phenylbut-3-yn-2-yloxy)acetic acid |
InChI |
InChI=1S/C12H12O3/c1-10(15-9-12(13)14)7-8-11-5-3-2-4-6-11/h2-6,10H,9H2,1H3,(H,13,14) |
Clé InChI |
HCAQEDYNQXECSP-UHFFFAOYSA-N |
SMILES canonique |
CC(C#CC1=CC=CC=C1)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


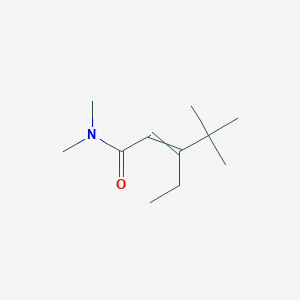
![2-{2-[5-(1,3-Dioxolan-2-yl)-2-nitrophenoxy]ethoxy}benzaldehyde](/img/structure/B14183865.png)

![({3-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}oxy)methanethiol](/img/structure/B14183878.png)
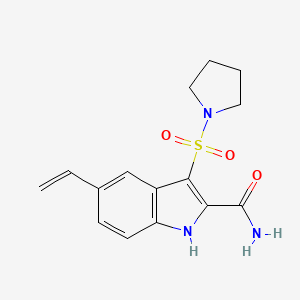
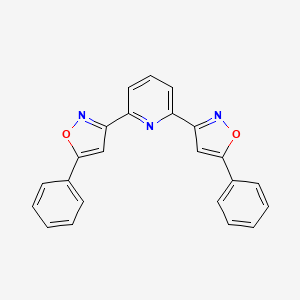
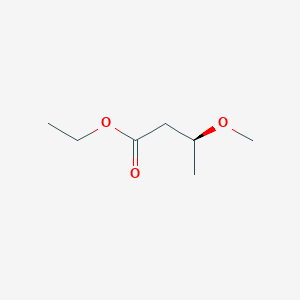
![Methyl (11H-indeno[1,2-b]quinoxalin-11-ylidene)acetate](/img/structure/B14183904.png)
![S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate](/img/structure/B14183909.png)
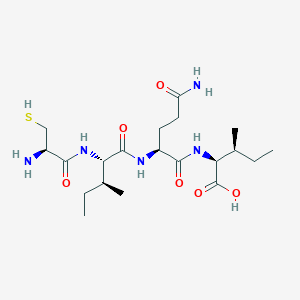
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylphenol](/img/structure/B14183922.png)
![(1S,2S)-2-{4-[4-(Tributylstannyl)phenyl]piperidin-1-yl}cyclohexan-1-ol](/img/structure/B14183930.png)
![2-[11-(Hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraen-1-yl]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14183934.png)
